1-Bromopropane-1,1-D2
Overview
Description
1-Bromopropane-1,1-D2 is a deuterated derivative of 1-bromopropane, where the hydrogen atoms at the first carbon position are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1-D2 can be synthesized from propyl-1,1-D2 alcohol through a bromination reaction. The reaction involves treating propyl-1,1-D2 alcohol with a mixture of hydrobromic acid and sulfuric acid, resulting in the formation of this compound and water .
Industrial Production Methods: Industrial production of this compound typically involves free-radical additions to the corresponding alkenes or substitutive bromination of n-propanol . These methods ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Bromopropane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide are used.
Major Products:
Substitution: The major products are typically the corresponding substituted propanes.
Elimination: The major product is propene.
Scientific Research Applications
1-Bromopropane-1,1-D2 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving isotopic labeling to trace metabolic pathways.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: As a solvent in the production of adhesives, asphalt, and synthetic fibers
Mechanism of Action
The mechanism by which 1-Bromopropane-1,1-D2 exerts its effects involves its interaction with molecular targets through substitution and elimination reactions. The compound can cause molecular alterations related to carcinogenicity, including genotoxicity, oxidative stress, and glutathione depletion .
Comparison with Similar Compounds
- Bromoethane
- 2-Bromopropane
- tert-Butyl bromide
- 1-Bromobutane
- 2-Bromobutane
Uniqueness: 1-Bromopropane-1,1-D2 is unique due to its deuterium labeling, which makes it valuable in isotopic studies and tracing experiments. This isotopic substitution can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .
Properties
IUPAC Name |
1-bromo-1,1-dideuteriopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-SMZGMGDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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